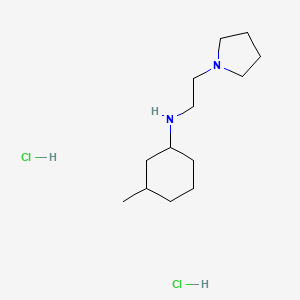
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride, also known as MEPH, is a psychoactive drug that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to amphetamines and cathinones. MEPH is a potent stimulant that can induce euphoria and increase alertness and energy levels. The drug has been widely used for scientific research purposes due to its unique properties and mechanism of action.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like the one in 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride, have been widely utilized in medicinal chemistry due to their ability to explore pharmacophore space efficiently, contribute to molecular stereochemistry, and provide increased three-dimensional coverage. Their utility in drug discovery is particularly notable in the design of bioactive molecules with target selectivity. The different stereoisomers and spatial orientation of substituents on the pyrrolidine ring significantly influence the biological profile of drug candidates, demonstrating the ring's vital role in creating new compounds with varied biological activities (Li Petri et al., 2021).
Heterocyclic Aromatic Amines and Cancer Research
Heterocyclic aromatic amines, similar to the structural motifs in 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride, have been extensively studied in the context of cancer research. Epidemiological evidence has established a relationship between exposure to aromatic amines and cancer risk, especially in occupational settings and tobacco smoking. Certain arylamines have been classified as probably carcinogenic, and their metabolism-based drug–drug interactions are crucial in predicting potential adverse reactions. The selectivity of inhibitors used in phenotyping studies plays a critical role in deciphering the involvement of specific CYP isoforms in the metabolism of these compounds (Vineis & Pirastu, 1997), (Khojasteh et al., 2011).
Applications in Synthesis of N-Heterocycles
Tert-butanesulfinamide, a chiral sulfinamide, is widely used in the asymmetric synthesis of amines and their derivatives, showing relevance to compounds like 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine; dihydrochloride. This methodology has been instrumental in synthesizing structurally diverse N-heterocycles, including piperidines, pyrrolidines, azetidines, and their fused derivatives. These heterocycles are crucial in the structure of many natural products and compounds with therapeutic applications (Philip et al., 2020).
Propiedades
IUPAC Name |
3-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-5-4-6-13(11-12)14-7-10-15-8-2-3-9-15;;/h12-14H,2-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAQSDRMGWZRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCN2CCCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

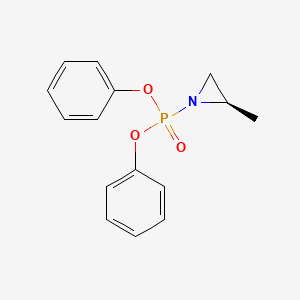
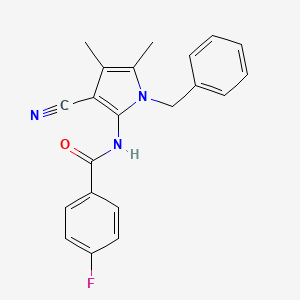

![N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2453860.png)
![3-chloro-2-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2453862.png)
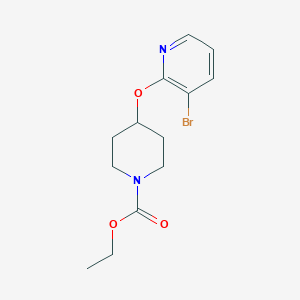
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2453864.png)
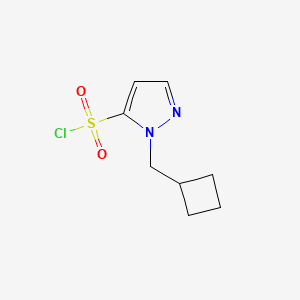
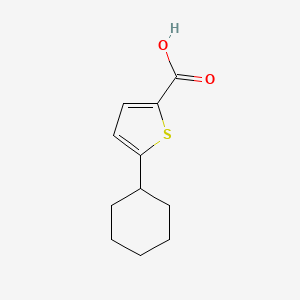
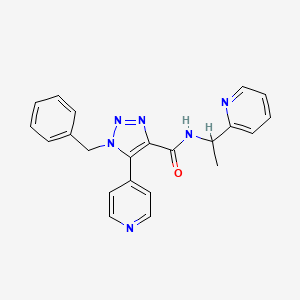
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea](/img/structure/B2453871.png)
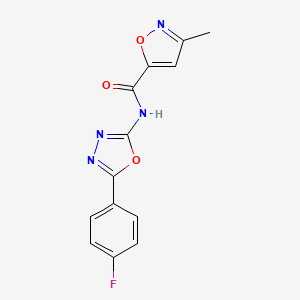
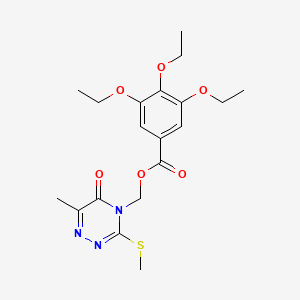
![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)